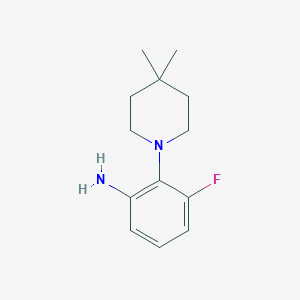

2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline

Description

BenchChem offers high-quality 2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H19FN2 |

|---|---|

Molecular Weight |

222.30 g/mol |

IUPAC Name |

2-(4,4-dimethylpiperidin-1-yl)-3-fluoroaniline |

InChI |

InChI=1S/C13H19FN2/c1-13(2)6-8-16(9-7-13)12-10(14)4-3-5-11(12)15/h3-5H,6-9,15H2,1-2H3 |

InChI Key |

XPMAGHSOYIIPGV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN(CC1)C2=C(C=CC=C2F)N)C |

Origin of Product |

United States |

Foundational & Exploratory

Medicinal Chemistry of 4,4-Dimethylpiperidine: A Strategic Scaffold for Lead Optimization

This is an in-depth technical guide on the medicinal chemistry applications of 4,4-dimethylpiperidine derivatives.

Executive Summary

The 4,4-dimethylpiperidine moiety represents a specialized tactical modification in medicinal chemistry, distinct from the ubiquitous unsubstituted piperidine found in drugs like fentanyl or donepezil. Its incorporation is rarely accidental; it is typically employed to solve specific DMPK (Drug Metabolism and Pharmacokinetics) liabilities—specifically oxidative metabolism at the C-4 position—or to induce conformational restriction via the gem-dimethyl (Thorpe-Ingold) effect.

This guide analyzes the structural utility of 4,4-dimethylpiperidine, detailing its synthesis, metabolic profile, and application in modern drug discovery campaigns such as MmpL3 inhibitors (tuberculosis) and PROTAC linker design.

The Core Value Proposition: Why 4,4-Dimethyl?

Metabolic Blocking (The "Metabolic Switch")

The piperidine ring is a "privileged scaffold" in drug discovery but suffers from a major metabolic liability: CYP450-mediated oxidation at the C-4 position .

-

Mechanism: Cytochrome P450 enzymes frequently hydroxylate the C-4 carbon (para to the nitrogen), leading to 4-hydroxypiperidine metabolites, ring opening, or rapid clearance.

-

The Solution: Installing a gem-dimethyl group at C-4 removes the abstractable hydrogen atoms, effectively "capping" this metabolic soft spot. This forces the metabolic machinery to switch to less favorable sites (e.g., N-dealkylation or aromatic oxidation), often significantly extending the molecule's half-life (

).

Conformational Control (The Thorpe-Ingold Effect)

The gem-dimethyl group introduces steric bulk that biases the piperidine ring equilibrium.

-

Entropic Benefit: By restricting the number of accessible conformations, the 4,4-dimethyl substitution can "pre-organize" the ligand into its bioactive conformation (typically a distorted chair). This reduces the entropic penalty upon binding to the protein target, potentially improving affinity (

or -

Lipophilicity Modulation: The addition of two methyl groups increases lipophilicity (ClogP), which can improve blood-brain barrier (BBB) penetration for CNS targets, though this must be balanced against solubility risks.

Visualizing the Metabolic Strategy

The following diagram illustrates the "Metabolic Switching" strategy employed by medicinal chemists when transitioning from a piperidine to a 4,4-dimethylpiperidine lead.

Figure 1: Strategic metabolic blocking using the 4,4-dimethyl moiety to prevent C-4 oxidation.

Case Studies & Applications

Tuberculosis: MmpL3 Inhibitors

Recent efforts to combat Multi-Drug Resistant Tuberculosis (MDR-TB) have focused on MmpL3 , a transmembrane protein essential for cell wall synthesis.

-

The Challenge: Early piperidine-based hits showed poor metabolic stability.

-

The Optimization: Researchers replaced the standard piperidine linker with 4,4-dimethylpiperidine .

-

Result: The derivative (e.g., Compound 29 in Bioorg. Med. Chem. literature) demonstrated a significant improvement in metabolic stability while retaining potency against the H37Rv strain. The hydrophobic bulk of the dimethyl group also improved interaction with the lipophilic MmpL3 channel.

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker's physicochemical properties are critical.

-

Application: The 4,4-dimethylpiperidine unit is used as a rigid, lipophilic spacer. Unlike flexible alkyl chains, the piperidine ring reduces the entropic cost of folding the PROTAC into the ternary complex.

-

Example: In METTL3 degraders, 4,4-dimethylpiperidine derivatives (based on the UZH2 warhead) project the linker into solvent-exposed regions, facilitating E3 ligase recruitment without disrupting target binding.

CNS Agents (Opioids & Analgesics)

While trans-3,4-dimethylpiperidines (e.g., Alvimopan analogs) are famous opioid antagonists, the 4,4-dimethyl variant is utilized to modulate the receptor subtype selectivity (

Synthetic Methodologies

The synthesis of 4,4-dimethylpiperidine derivatives is non-trivial due to the steric hindrance of the gem-dimethyl group. The most robust laboratory-scale route involves the reduction of a glutarimide intermediate.

Protocol A: The "Glutarimide Reduction" Route (Standard Lab Scale)

This method is preferred for its reliability and use of inexpensive starting materials.

Step 1: Anhydride Formation (if starting from acid)

-

Precursor: 3,3-Dimethylglutaric acid.

-

Reagent: Acetic anhydride or Thionyl chloride (

). -

Condition: Reflux for 2-4 hours.

-

Product: 3,3-Dimethylglutaric anhydride.

Step 2: Imide Formation

-

Reagents: 3,3-Dimethylglutaric anhydride + Primary Amine (

) or Ammonium Acetate (for unsubstituted). -

Condition: Heat neat or in high-boiling solvent (toluene/xylene) with Dean-Stark trap to remove water.

-

Product: 4,4-Dimethyl-2,6-piperidinedione (The Imide).

Step 3: Global Reduction

-

Reagent: Lithium Aluminum Hydride (

) or Borane-THF ( -

Solvent: Anhydrous THF.

-

Condition: Reflux (critical to fully reduce both carbonyls).

-

Workup: Fieser workup (

, 15% -

Yield: Typically 60-80%.

Visualizing the Synthesis[1]

Figure 2: The standard synthetic workflow for accessing 4,4-dimethylpiperidine derivatives.

Comparison of Physicochemical Properties

The following table contrasts the 4,4-dimethylpiperidine scaffold with the standard piperidine and morpholine scaffolds often used in similar contexts.

| Property | Piperidine | 4,4-Dimethylpiperidine | Morpholine |

| LogP (Lipophilicity) | Moderate | High (+0.8 to +1.0 vs Piperidine) | Low (Hydrophilic) |

| Metabolic Stability | Low (C-4 Oxidation prone) | High (C-4 Blocked) | High (Ether stable) |

| pKa (Basicity) | ~11.0 | ~10.8 (Slight steric shielding) | ~8.3 |

| Conformation | Flexible Chair (Flip dominant) | Biased Chair (Rigid) | Chair |

| Primary Use | General Linker | Metabolic Blocking / Lipophilic Spacer | Solubility Enhancement |

References

-

Metabolic Blocking & Design

-

MmpL3 Inhibitors (TB)

-

Poce, G., et al. (2013). "Improved MmpL3 Inhibitors: Structure–Activity Relationship of Indole-2-carboxamides." Journal of Medicinal Chemistry. Link

-

Li, W., et al. (2025).[2][3][4] "Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular agents." Bioorganic & Medicinal Chemistry. (Referenced in search context for 4,4-dimethylpiperidine usage).

-

-

Synthesis Methodology

-

Organic Syntheses, Coll. Vol. 4, p. 630 (1963); Vol. 34, p. 71 (1954). "

-Methylglutaric Anhydride" (Analogous precursor synthesis). Link

-

-

Thorpe-Ingold Effect

-

Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The formation and stability of spiro-compounds." Journal of the Chemical Society, Transactions. Link

-

Sources

- 1. Fluorine-18-labeled PET radiotracers for imaging the macrophage colony-stimulating factor 1 receptor (CSF1R) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tuodaindus.com [tuodaindus.com]

- 4. Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Sterically Hindered Aniline Intermediates for Kinase Inhibitor Synthesis

Abstract

Aniline derivatives are foundational scaffolds in the design of small molecule kinase inhibitors, prized for their ability to form key hydrogen bond interactions within the ATP-binding site. The strategic introduction of steric bulk on the aniline ring is a powerful tactic employed by medicinal chemists to enhance inhibitor selectivity, potency, and to circumvent acquired drug resistance. However, the synthesis of these sterically congested intermediates presents significant and non-trivial challenges, often impeding the progress of drug discovery campaigns. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core synthetic strategies for accessing sterically hindered anilines. We will dissect the mechanistic underpinnings of palladium- and copper-catalyzed C-N cross-coupling reactions, offer field-proven experimental protocols, and discuss practical solutions for purification and characterization. By explaining the causality behind experimental choices, this whitepaper serves as both a theoretical and a practical resource for chemists working at the frontier of kinase inhibitor development.

The Strategic Imperative for Steric Hindrance in Kinase Inhibitors

Protein kinases have become one of the most critical classes of drug targets, particularly in oncology and immunology.[1] A significant portion of approved small molecule kinase inhibitors are ATP-competitive, designed to occupy the adenosine triphosphate (ATP) binding pocket and block the phosphotransferase function of the enzyme.[]

The aniline moiety is a privileged pharmacophore in this context. Its N-H group often acts as a crucial hydrogen bond donor, interacting with the "hinge region" that connects the N- and C-lobes of the kinase domain, mimicking the interaction of the adenine portion of ATP.[][3]

While a simple aniline can establish this primary interaction, modern kinase inhibitor design demands greater sophistication. The introduction of substituents, particularly at the ortho-positions of the aniline ring, serves several key purposes:

-

Enhancing Selectivity: The kinome is vast, with over 500 members sharing a conserved ATP-binding site. Steric bulk can create conformational constraints, forcing the inhibitor to adopt a specific geometry that is favored by the target kinase but disfavored by off-target kinases, thereby improving the selectivity profile.

-

Improving Potency: Bulky groups can engage with specific hydrophobic pockets adjacent to the hinge region, leading to additional, favorable binding interactions and increased potency.[4]

-

Overcoming Resistance: Acquired resistance to kinase inhibitors often arises from mutations in the kinase domain. Sterically demanding inhibitors can be designed to be less susceptible to these mutations or to exploit the altered topology of the mutated binding site.

-

Modulating Physicochemical Properties: Substituents can be used to fine-tune properties such as solubility, metabolic stability, and cell permeability.

The structure-activity relationship (SAR) for many kinase inhibitor classes, such as those targeting VEGF receptors (e.g., 4-anilinoquinazolines), clearly demonstrates a preference for specific substitution patterns on the aniline ring, where even small substituents like fluorine or methyl at the C-2' position can be critical for high potency.[5][6]

Core Synthetic Strategies: Overcoming Steric Barriers in C-N Bond Formation

The primary challenge in synthesizing these target molecules is the formation of the C(aryl)-N bond when one or both coupling partners are sterically encumbered.[7] Traditional methods like nitration/reduction often lack regiochemical control and functional group tolerance.[8] Therefore, transition metal-catalyzed cross-coupling reactions have become the dominant and indispensable tools for this purpose.[9][10]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the gold-standard for C-N bond formation, valued for its broad substrate scope and high functional group tolerance.[11][12] The reaction's success, especially with challenging substrates, is critically dependent on the choice of phosphine ligand.[7]

Causality and Mechanistic Insight: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[12] With sterically hindered substrates, both the oxidative addition and the reductive elimination steps can be severely impeded.[7]

The solution lies in the ligand design. Bulky, electron-rich monophosphine ligands (e.g., biarylphosphines like XPhos, BrettPhos) are required because they:

-

Promote Oxidative Addition: Their electron-donating nature increases the electron density on the palladium center, facilitating its insertion into the C-X bond.

-

Facilitate Reductive Elimination: Their steric bulk promotes the formation of a three-coordinate L-Pd(Ar)(NRR') intermediate, which is primed for reductive elimination. Less bulky ligands can lead to stable, four-coordinate complexes that are reluctant to eliminate the product.[13]

Field-Proven Protocol: Synthesis of N-(2,6-dimethylphenyl)aniline

This protocol describes a representative coupling of a hindered aryl bromide with a hindered aniline using a modern catalyst system.

Materials:

-

2-Bromo-1,3-dimethylbenzene (1.0 mmol, 185 mg)

-

Aniline (1.2 mmol, 112 mg, 109 µL)

-

XPhos Pd G3 (0.02 mmol, 16.9 mg)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

-

Anhydrous Toluene (5 mL)

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst and sodium tert-butoxide under an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition: Add 2-bromo-1,3-dimethylbenzene and toluene. Stir for 2 minutes. Then, add the aniline via syringe.

-

Reaction: Seal the flask and heat the mixture to 100 °C in a pre-heated oil bath. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench by adding water (20 mL).

-

Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

Copper-Catalyzed C-N Cross-Coupling

Copper-catalyzed amination, a modern evolution of the Ullmann condensation, has re-emerged as a powerful and cost-effective alternative to palladium-based methods.[14][15] Historically plagued by harsh reaction conditions and limited scope, recent breakthroughs in ligand development have enabled the coupling of sterically hindered partners under much milder conditions.[9][15]

Causality and Mechanistic Insight: The coupling of hindered partners has been a persistent challenge for copper catalysis.[14] The discovery of novel ligand architectures, such as the pyrrole-ol based ligands reported by Cook and co-workers, has been transformative.[9] These ligands are believed to form highly electron-rich Cu(I) complexes. This increased electron density at the metal center is crucial for promoting the oxidative addition step, even with sterically congested and electron-rich aryl iodides, a step that is often rate-limiting in copper catalysis.[9] This allows for an unprecedented scope, including the coupling of ortho,ortho'-disubstituted aryl iodides with hindered primary amines and anilines.[9]

Representative Protocol: Cu-Catalyzed Synthesis of a Hindered Di-aryl Amine

This protocol is adapted from methodologies developed for coupling hindered partners using advanced ligand systems.[9]

Materials:

-

1-Iodo-2,6-dimethylbenzene (1.0 mmol, 232 mg)

-

2,6-Dimethylaniline (1.1 mmol, 133 mg, 138 µL)

-

Copper(I) Iodide (CuI) (0.1 mmol, 19 mg)

-

Pyrrole-ol based ligand (e.g., L7 from[9]) (0.1 mmol)

-

Potassium Phosphate (K₃PO₄) (2.0 mmol, 425 mg)

-

Anhydrous Dimethyl Sulfoxide (DMSO) (4 mL)

Procedure:

-

Setup: In a glovebox, add CuI, the ligand, and K₃PO₄ to a vial equipped with a stir bar.

-

Reagent Addition: Add DMSO, followed by 2,6-dimethylaniline and 1-iodo-2,6-dimethylbenzene.

-

Reaction: Seal the vial and remove from the glovebox. Place it in a pre-heated aluminum block at 100-120 °C. Stir vigorously for 24-48 hours.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

-

Extraction: Wash the filtrate with water (3 x 20 mL) to remove DMSO, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter and concentrate the organic phase. Purify the crude product via flash chromatography to yield the desired sterically hindered diarylamine.

Table 1: Comparison of Pd- and Cu-Catalyzed Amination for Hindered Substrates

| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Modern Ullmann-type) |

| Catalyst Cost | High (Palladium is a precious metal) | Low (Copper is earth-abundant)[9] |

| Ligand | Bulky, electron-rich phosphines (e.g., XPhos) or NHCs are essential.[7][13] | N,O- or N,N-chelating ligands (e.g., pyrrole-ol, oxalamides) are key.[9] |

| Aryl Halide Scope | Excellent: Cl, Br, I, OTf.[13] | Best with I and Br; Cl requires more specialized systems.[9] |

| Amine Scope | Extremely broad for primary and secondary amines.[10] | Good, with recent advances enabling coupling of hindered primary amines and anilines.[14][15] |

| Reaction Temp. | Can often be achieved at moderate temperatures (80-110 °C).[16] | Typically requires higher temperatures (100-140 °C), though milder systems exist. |

| Base Sensitivity | Tolerates a wide range of bases (alkoxides, carbonates, phosphates). | Often requires strong bases (e.g., K₃PO₄), which can be an issue for sensitive substrates. |

| Air/Moisture | Requires stringent inert atmosphere techniques. | Can be more robust, though inert conditions are still recommended for reproducibility. |

Practical Considerations: Purification of Hindered Aniline Intermediates

The synthesis is only half the battle. Sterically hindered anilines can be challenging to purify due to their physical properties and the nature of potential impurities.

-

Oxidation: Anilines, especially electron-rich ones, are prone to air oxidation, leading to highly colored impurities.[17] This is often visible as a sample turning from colorless or pale yellow to dark red or brown.[17]

-

Residual Catalyst: Removing trace metals like palladium is critical for downstream applications, especially in pharmaceutical synthesis.

-

Byproducts: Side reactions like hydrodehalogenation of the aryl halide starting material can lead to impurities that are structurally similar to the product.

Effective Purification Strategies:

-

Vacuum Distillation: This is an excellent method for removing non-volatile impurities such as polymeric materials, inorganic salts, and high-boiling point catalyst residues. It is particularly effective for liquid anilines.[17][18]

-

Activated Carbon Treatment: For decolorizing samples, adding a small amount of activated charcoal to a solution of the aniline, followed by heating and hot filtration, can effectively adsorb colored oxidation products.[17]

-

Column Chromatography: This remains the most versatile tool for separating the desired product from starting materials and byproducts of similar polarity. Careful selection of the eluent system is key.

-

Acid/Base Extraction: The basicity of the aniline nitrogen can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl) to extract the aniline into the aqueous phase. The aqueous layer is then basified (e.g., with NaOH) to regenerate the free aniline, which can be back-extracted into an organic solvent. This is highly effective for removing non-basic impurities.

Case Study: Synthesis of a 2,6-Disubstituted Anilinoquinazoline Core

The 4-anilinoquinazoline scaffold is present in numerous approved kinase inhibitors. Accessing derivatives with substitution at the 2' and 6' positions of the aniline is crucial for tuning selectivity.

The synthesis of the 2,6-dimethylaniline intermediate itself would rely on the palladium or copper-catalyzed methods described in Section 2. Once obtained, its coupling to the quinazoline core can be achieved either through another cross-coupling reaction or, because the C4 position of the quinazoline is highly activated, via a nucleophilic aromatic substitution (SNAr), often catalyzed by acid. The steric hindrance on the aniline nucleophile makes this SNAr reaction more challenging than with unhindered anilines, sometimes necessitating higher temperatures or microwave irradiation.

Conclusion and Future Outlook

Sterically hindered anilines are not merely challenging intermediates; they are enabling fragments that unlock new frontiers in kinase inhibitor design. The evolution of powerful C-N cross-coupling methodologies, driven by rational ligand design for both palladium and copper, has transformed these once-difficult targets into accessible building blocks. For the modern medicinal chemist, a deep, mechanistic understanding of these reactions is not optional—it is essential for troubleshooting, optimization, and innovation.

The future will likely focus on developing even more robust and sustainable methods. This includes catalysis with more earth-abundant metals, reactions that proceed at room temperature, and the development of novel synthetic strategies that bypass aryl halide precursors altogether, such as direct C-H amination.[19] Furthermore, as our understanding of drug metabolism deepens, there is a growing interest in developing saturated bioisosteres of anilines, like 1-aminonorbornanes, to mitigate aniline-related toxicity while retaining the desired vector and potency.[20][21] Mastering the synthesis of today's hindered anilines provides the foundational expertise needed to tackle these synthetic challenges of tomorrow.

References

- Cu-Catalyzed C-N Coupling with Sterically Hindered Partners.

- Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC.

- Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. Taylor & Francis Online.

- Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation

- A pharmacophore map of small molecule protein kinase inhibitors. PubMed.

- Palladium‐Catalyzed Amination of Aryl Halides.

- Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.

- Discover The Secret: Aniline Is Usually Purified By Steam Distill

- How is Aniline Purified Using Steam Distill

- Overcoming challenges in the synthesis of sterically hindered anilines. Benchchem.

- Technical Support Center: Purification of Substituted Anilines. Benchchem.

- Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.

- Practical catalytic method for synthesis of sterically hindered anilines. PubMed.

- Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. PubMed.

- Pharmacophore approaches in protein kinase inhibitors design. Baishideng Publishing Group.

- The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.

- Wh

- Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. PubMed.

- Vacuum Distill

- Aniline synthesis turns to photochemistry to access challenging targets. Chemistry World.

- Buchwald–Hartwig amin

- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

- Efficient alternative for multistep synthesis of aniline-based drug precursors. HIMS.

- Designing a safer building block for drug discovery by harnessing visible light. University of Michigan News.

- Recent Advances and Outlook for the Isosteric Replacement of Anilines.

- Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. PubMed.

- Examples of the three main classes of kinase inhibitors.

- Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI.

- Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals.

- synthesis of anilines. YouTube.

- Practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing.

Sources

- 1. A pharmacophore map of small molecule protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. soci.org [soci.org]

- 4. researchgate.net [researchgate.net]

- 5. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. research.rug.nl [research.rug.nl]

- 14. Cu-Catalyzed C-N Coupling with Sterically Hindered Partners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. texiumchem.com [texiumchem.com]

- 19. Efficient alternative for multistep synthesis of aniline-based drug precursors - HIMS - University of Amsterdam [hims.uva.nl]

- 20. news.umich.edu [news.umich.edu]

- 21. pubs.acs.org [pubs.acs.org]

Methodological & Application

Scale-up synthesis of 2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline for API production

Application Note & Protocol

Topic: Scale-up Synthesis of 2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline for API Production

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline, a key intermediate in the production of various Active Pharmaceutical Ingredients (APIs). The strategic incorporation of a fluorinated aniline scaffold is a common tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and process safety considerations essential for transitioning from laboratory-scale discovery to kilogram-scale manufacturing. We focus on a robust and scalable palladium-catalyzed Buchwald-Hartwig amination, detailing process optimization, reaction execution, product purification, and analytical validation.

Introduction: Strategic Importance of the Target Moiety

The molecule 2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline is a critical building block in modern pharmaceutical development. Its structure combines three key features that are highly valued in drug design:

-

Aniline Core: A versatile handle for subsequent chemical transformations, commonly used to form amides, sulfonamides, or participate in further cross-coupling reactions.

-

Fluorine Substituent: The presence of a fluorine atom ortho to the amino group significantly modulates the pKa of the aniline, influencing its nucleophilicity and the binding characteristics of the final API. Fluorine incorporation is a well-established strategy to improve drug-like properties.[1]

-

Substituted Piperidine: The 4,4-dimethylpiperidine group provides steric bulk and lipophilicity, which can be tailored to optimize the pharmacokinetic and pharmacodynamic profile of a drug candidate.

Given its importance, developing a safe, efficient, and scalable synthesis is a primary objective in process chemistry. This note details such a process, grounded in established industrial practices.

Synthetic Strategy: The Buchwald-Hartwig Amination

For the construction of the critical C-N bond between the fluoroaromatic ring and the piperidine nitrogen, the Buchwald-Hartwig amination stands out as the premier industrial method.[2][3][4] It offers several advantages over classical methods like Nucleophilic Aromatic Substitution (SNAr), which would require harsh conditions and may suffer from low reactivity of the aryl halide.[4]

The Buchwald-Hartwig reaction utilizes a palladium catalyst with a specialized phosphine ligand to couple an aryl halide with an amine under relatively mild conditions.[3] Its high functional group tolerance, broad substrate scope, and typically high yields make it ideal for complex API synthesis.

Catalytic Cycle

The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle, which is crucial for understanding reaction kinetics and potential side reactions.[3][5]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (in our case, 1-bromo-2,3-difluorobenzene) to form a Pd(II) complex. The choice of a bulky, electron-rich phosphine ligand is critical to promote this rate-limiting step.[5]

-

Amine Coordination & Deprotonation: The amine (4,4-dimethylpiperidine) coordinates to the palladium center, displacing the halide. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: This final step forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Process Development and Scale-Up Protocol

The successful scale-up of this synthesis requires careful optimization of reaction parameters and strict adherence to safety protocols. The direct coupling of 1-bromo-2,3-difluorobenzene with 4,4-dimethylpiperidine is the selected route.

Materials and Reagents

| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Eq. | Amount (kg) | Moles (mol) |

| 1-Bromo-2,3-difluorobenzene | 134548-15-7 | 210.99 | 1.0 | 2.11 | 10.0 |

| 4,4-Dimethylpiperidine | 4046-30-2 | 113.21 | 1.2 | 1.36 | 12.0 |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.005 | 0.046 | 0.05 |

| RuPhos | 787618-22-8 | 467.64 | 0.012 | 0.056 | 0.12 |

| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 | 1.35 | 14.0 |

| Toluene, Anhydrous | 108-88-3 | 92.14 | - | 21.1 L | - |

Optimization of Reaction Parameters

For a robust and scalable process, key parameters must be optimized to maximize yield and purity while ensuring operational safety. Design of Experiments (DoE) is a powerful methodology for this purpose.[6]

| Parameter | Investigated Range | Optimal Condition | Rationale |

| Catalyst Loading | 0.1 - 2.0 mol% Pd | 0.5 mol% Pd₂(dba)₃ (1.0 mol% Pd) | Balances reaction rate and cost. Lowering catalyst loading is crucial for API synthesis to minimize residual palladium in the final product.[7] |

| Ligand | XPhos, RuPhos, JohnPhos | RuPhos | Buchwald's biaryl phosphine ligands are highly effective.[5] RuPhos often shows superior performance for coupling with secondary cyclic amines, providing high conversion and minimizing side products like hydrodehalogenation.[8] |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Sodium tert-butoxide (NaOtBu) | Strong, non-nucleophilic bases are required. NaOtBu is cost-effective and highly effective but requires careful handling due to its reactivity.[2] |

| Solvent | Toluene, Dioxane, THF | Toluene | Toluene is a preferred solvent for scale-up due to its higher boiling point, allowing for a wider operational temperature range, and better safety profile compared to ethers like dioxane or THF.[4] |

| Temperature | 80 - 110 °C | 100 °C | Provides a reasonable reaction rate (typically 4-8 hours) without significant thermal decomposition of reactants or products. Temperature control is critical to prevent runaway reactions.[9] |

Kilogram-Scale Synthesis Protocol

Safety Precaution: This procedure involves hazardous materials and a potentially exothermic reaction. It must be conducted by trained personnel in a controlled environment (e.g., a walk-in fume hood) with appropriate personal protective equipment (PPE). All equipment must be thoroughly dried and the reaction must be run under an inert nitrogen atmosphere.

-

Reactor Setup: Charge a 50 L jacketed glass reactor, equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet, with Toluene (10 L).

-

Inerting: Purge the reactor with nitrogen for at least 30 minutes. Maintain a gentle nitrogen blanket throughout the reaction.

-

Reagent Charging: Under the nitrogen atmosphere, charge Sodium tert-butoxide (1.35 kg, 14.0 mol). Begin stirring to form a slurry.

-

Catalyst Premix: In a separate, inerted glovebox or vessel, prepare a catalyst solution by dissolving Pd₂(dba)₃ (46 g, 0.05 mol) and RuPhos (56 g, 0.12 mol) in anhydrous Toluene (1.1 L).

-

Charge Reactants: Charge 4,4-dimethylpiperidine (1.36 kg, 12.0 mol) followed by 1-bromo-2,3-difluorobenzene (2.11 kg, 10.0 mol) into the reactor.

-

Charge Catalyst: Add the prepared catalyst solution to the reactor via a cannula or a pressure-equalizing addition funnel.

-

Reaction Execution: Heat the reaction mixture to an internal temperature of 100 °C using a circulating oil bath. Monitor the internal temperature closely; an exotherm may be observed upon initiation.

-

Reaction Monitoring: Monitor the reaction progress every hour using HPLC or GC-MS. The reaction is typically complete within 4-8 hours (defined as <1% remaining 1-bromo-2,3-difluorobenzene).

-

Reaction Quench: Once complete, cool the reactor to room temperature (20-25 °C). Cautiously quench the reaction by the slow, controlled addition of water (10 L) over approximately 1 hour. Caution: The quench of residual NaOtBu is exothermic. Ensure the reactor's cooling system is active and monitor the internal temperature, keeping it below 40 °C.

-

Work-up & Extraction:

-

Stir the biphasic mixture for 30 minutes.

-

Stop stirring and allow the layers to separate.

-

Drain the lower aqueous layer.

-

Wash the organic layer with brine (2 x 5 L).

-

-

Solvent Swap & Crystallization:

-

Concentrate the organic layer under reduced pressure to a volume of approximately 5 L.

-

Add heptane (15 L) to the concentrated toluene solution. This will act as an anti-solvent.

-

Cool the mixture slowly to 0-5 °C over 2-3 hours and hold for at least 4 hours to maximize crystallization.

-

-

Isolation and Drying:

-

Filter the resulting slurry through a Nutsche filter.

-

Wash the filter cake with cold heptane (2 x 2 L).

-

Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.

-

Expected Yield: 2.0 - 2.2 kg (84 - 92% yield) of 2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline as an off-white to light yellow solid.

Overall Synthesis Workflow

Caption: Overall workflow for the scale-up synthesis process.

Analytical Characterization

To ensure the product meets the stringent quality requirements for API manufacturing, a comprehensive set of analytical tests must be performed.

| Test | Method | Specification |

| Appearance | Visual | Off-white to light yellow solid |

| Identity | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS | Conforms to the structure of the target compound |

| Purity (Assay) | HPLC | ≥ 99.0% |

| Residual Solvents | GC-HS | Toluene: ≤ 890 ppm, Heptane: ≤ 5000 ppm (ICH Q3C) |

| Residual Palladium | ICP-MS | ≤ 10 ppm (ICH Q3D) |

| Loss on Drying | TGA or LOD | ≤ 0.5% |

Process Safety Considerations

Scaling up chemical reactions introduces hazards that may not be apparent at the lab scale.[9][10] A thorough risk assessment is mandatory.

-

Thermal Hazards: The Buchwald-Hartwig amination can be exothermic, especially with highly reactive substrates and strong bases like NaOtBu.

-

Mitigation: Use a jacketed reactor with a reliable cooling system. Employ controlled, semi-batch addition of a key reagent if the exotherm is too strong for the available cooling capacity.[11] A preliminary hazard assessment using reaction calorimetry (RC1) is highly recommended to quantify the heat of reaction and determine the maximum temperature of synthesis reaction (MTSR).[10]

-

-

Reagent Handling:

-

Sodium tert-butoxide: This reagent is moisture-sensitive and can be pyrophoric. It must be handled under an inert atmosphere.

-

Palladium Catalysts: While not highly toxic, palladium compounds are expensive and must be handled with care to avoid inhalation of fine powders.

-

-

Pressure and Off-Gassing: While this specific reaction does not typically produce significant off-gassing, the reactor should always be vented through a system that can handle potential pressure increases.[9]

-

Quenching: The quenching of unreacted NaOtBu with water is highly exothermic and generates flammable tert-butanol. The addition must be slow and controlled, with adequate cooling to prevent the temperature from running away.

By carefully considering the chemistry, optimizing the process parameters, and implementing robust safety protocols, the kilogram-scale production of 2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline can be achieved efficiently and safely, providing a reliable supply of this critical intermediate for API manufacturing.

References

- Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development - ACS Publications.

- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Chalmers University of Technology.

- Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.

- Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Scribd.

- Optimization of Buchwald-Hartwig amination conditions. Benchchem.

- Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering (RSC Publishing).

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Orsonal.

- Critical Considerations in Process Safety. H.E.L Group.

- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. The Royal Society of Chemistry.

- Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute.

- Scale-up Reactions. Division of Research Safety - University of Illinois.

- Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. Acme Organics.

- Process for synthesizing 2,3-difluoroaniline. Google Patents.

-

Buchwald-Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. PubMed. Available at: [Link]

- Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. MDPI.

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

- Understanding the Synthesis and Applications of 3-Chloro-2-fluoroaniline. Acme Organics.

-

Patent Application Publication. Googleapis.com. Available at: [Link]

-

United States Patent (19). Googleapis.com. Available at: [Link]

-

Post-modifications of synthesized fluoro-anilines. ResearchGate. Available at: [Link]

-

United States Patent (12). Googleapis.com. Available at: [Link]

- Synthesis method of m-fluoroaniline. Google Patents.

-

PROCESS FOR THE PREPARATION OF FLUORO COMPOUNDS FROM THE CORRESPONDING AMINES. European Patent Office. Available at: [Link]

- Preparation of fluorinated anilines. Google Patents.

-

The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. PMC. Available at: [Link]

- Advances in Fluorination Chemistry for API Synthesis. Hovione.

Sources

- 1. Advances in Fluorination Chemistry for API Synthesis | Hovione [hovione.com]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. m.youtube.com [m.youtube.com]

- 6. bristol.ac.uk [bristol.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]

- 10. helgroup.com [helgroup.com]

- 11. fauske.com [fauske.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline

Welcome to the technical support guide for the synthesis of 2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline. This document is designed for researchers, chemists, and drug development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing expert insights and actionable troubleshooting protocols to improve your yield and purity. Our guidance is grounded in established chemical principles and validated methodologies.

Synthetic Overview & Strategy

The most reliable and commonly employed route to synthesize 2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline involves a two-step process. This strategy leverages a Nucleophilic Aromatic Substitution (SNAr) reaction followed by a nitro group reduction. The SNAr reaction is highly efficient due to the activation provided by the electron-withdrawing nitro group, which stabilizes the key reaction intermediate.[1][2]

The general workflow is outlined below:

Caption: Proposed two-step synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most effective synthetic route for this molecule?

The recommended route begins with 2,3-difluoronitrobenzene . This starting material undergoes a regioselective Nucleophilic Aromatic Substitution (SNAr) with 4,4-dimethylpiperidine to displace the fluorine atom at the C2 position (ortho to the nitro group). The resulting intermediate, 2-(4,4-dimethyl-1-piperidinyl)-3-fluoronitrobenzene, is then reduced to the target aniline. This approach is generally high-yielding and avoids the harsh conditions or expensive catalysts associated with other cross-coupling methods like the Buchwald-Hartwig amination.[3][4]

Q2: Why is the SNAr reaction so selective for the C2 fluorine?

The selectivity is governed by the powerful electron-withdrawing nature of the nitro group (-NO₂). During an SNAr reaction, the nucleophile (4,4-dimethylpiperidine) attacks the electron-deficient aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex.[1] When the attack occurs at the C2 position (ortho to the nitro group), the negative charge can be delocalized onto the oxygen atoms of the nitro group through resonance. This provides significant stabilization. Attack at the C3 position does not allow for this resonance stabilization, making the ortho-substitution pathway kinetically and thermodynamically favored.[2][5]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

Purification methods for 2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline crude mixtures

Technical Support Center: Purification of 2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline

Ticket ID: #PUR-MRTX-INT-001 Topic: Troubleshooting "Sticky Crudes" and Purity Issues in Adagrasib Intermediate Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3]

Executive Summary

You are likely accessing this guide because your crude 2-(4,4-dimethyl-1-piperidinyl)-3-fluoroaniline is presenting as a dark, viscous oil that refuses to crystallize, or your HPLC shows persistent regioisomeric impurities.

This intermediate is a critical scaffold for KRAS G12C inhibitors (e.g., Adagrasib/MRTX849). Its purification is notoriously difficult due to three factors:

-

Steric Hindrance: The bulky 4,4-dimethylpiperidine group at the ortho position creates significant twist, lowering the melting point and encouraging "oiling out."

-

Basicity Nuance: The molecule contains two nitrogen centers with distinct pKa values, complicating acid/base extractions.

-

Regioisomerism: If synthesized via SNAr from 2,3-difluoronitrobenzene, the 3-substituted isomer is a common, difficult-to-separate impurity.[1][2][3]

Module 1: The "Rough Clean" (Acid-Base Extraction)[1][2][3]

The Problem: Your crude mixture contains neutral impurities (unreacted fluorobenzenes) or tars. The Fix: Exploiting the pKa differential.

Unlike standard aliphatic amines, the N-aryl piperidine nitrogen in this molecule has a suppressed pKa (~5.0–6.0) due to conjugation with the phenyl ring. The aniline nitrogen is even less basic.[2] You must use a controlled pH swing to separate it from neutral starting materials.[2]

Protocol: Selective Extraction

-

Dissolution: Dissolve crude oil in MTBE (Methyl tert-butyl ether) .[1][2] Avoid DCM if possible to prevent emulsion formation.

-

Acid Wash (The Trap): Extract the organic layer with 1.0 M HCl (aq) .

-

Why? The product will protonate and move to the aqueous layer.[2] Neutral impurities (starting nitro/fluoro compounds) remain in the MTBE.

-

Caution: Do not use strong conc. HCl, or you may salt out the product as a gum at the interface.

-

-

Wash: Wash the aqueous acidic layer twice with fresh MTBE to remove entrained neutrals.

-

Basification (The Release): Cool the aqueous layer to 0°C. Slowly adjust pH to >10 using 6 M NaOH or NH4OH .

-

Observation: The product will crash out as an oil or solid.[2]

-

-

Extraction: Extract the turbid aqueous mixture with Ethyl Acetate (3x). Dry over Na2SO4 and concentrate.

Visual Workflow:

Caption: Selective Acid-Base Extraction workflow to isolate basic aniline intermediate from neutral starting materials.

Module 2: Flash Chromatography (The Polishing Step)

The Problem: The product "streaks" or "tails" on silica gel, co-eluting with impurities. The Fix: Amine-modified stationary phase logic.[1][2][3]

Because the piperidine nitrogen interacts with the acidic silanols on standard silica, you must deactivate the silica.

Recommended Conditions

| Parameter | Recommendation | Rationale |

| Stationary Phase | Standard Silica (40-63 µm) | Cost-effective.[1][2][3] |

| Mobile Phase A | Hexanes (or Heptane) | Non-polar carrier. |

| Mobile Phase B | Ethyl Acetate + 1% Triethylamine (TEA) | TEA blocks silanol sites, sharpening the peak. |

| Gradient | 0% to 30% B over 20 CV | Shallow gradient allows separation of regioisomers.[2] |

| Loading | Liquid loading (DCM) | Dry loading on Celite is preferred if the crude is very tarry. |

Troubleshooting Tip: If TEA is insufficient, switch Mobile Phase B to DCM:MeOH:NH4OH (90:9:1) . This is a "sledgehammer" mobile phase that moves everything; use only if the compound is stuck at the baseline.[2]

Module 3: Salt Formation (The "Oiling Out" Solution)

The Problem: You cannot get a solid for weighing/storage. The oil is difficult to handle.[2] The Fix: Convert the free base to a Hydrochloride (HCl) or Tosylate (TsOH) salt.

The HCl salt of this intermediate is significantly more stable and crystalline than the free base.[2] This is the preferred method for storage or transfer to the next step (e.g., acrylamide formation).

Protocol: HCl Salt Precipitation

-

Dissolve the purified oil (Free Base) in a minimal amount of dry Dichloromethane (DCM) or Ethanol .

-

Cool to 0°C.

-

Add 4.0 M HCl in Dioxane (1.1 equivalents) dropwise.

-

Add an antisolvent: Diethyl Ether or MTBE .[1]

-

A white/off-white precipitate should form.[1][2] Filter under N2 to avoid hygroscopic water uptake.

Visual Decision Tree:

Caption: Decision matrix for converting the viscous oil intermediate into a handleable solid form.

Module 4: Palladium Scavenging (If applicable)

The Problem: If you synthesized this via Buchwald-Hartwig coupling (instead of SNAr), your product is dark brown/black due to residual Pd. The Fix: Thiol-based scavengers.[1][2][3]

Since the product contains amines, standard charcoal is often insufficient.

-

Dissolve crude in THF/MeOH (1:1).

-

Add SiliaMetS® Thiol or QuadraPure™ TU (metal scavengers) at 10 wt% relative to crude.

-

Stir at 40°C for 4 hours.

-

Filter through a 0.45 µm pad.[1] The filtrate should be significantly lighter in color.[2]

References & Validated Sources

-

Synthesis of Adagrasib (MRTX849): Fell, J. B., et al. "Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry, 2020, 63(13), 6679–6693.[4]

-

Relevance: Describes the SNAr synthesis route and properties of the piperidinyl-aniline intermediate.

-

[1]

-

-

Process Chemistry of KRAS Inhibitors: Lu, Z., et al. "Adagrasib’s Second-Generation Synthesis: Transitioning from Route Scouting to Optimization."[4] Organic Process Research & Development, 2024.[4]

-

Relevance: Detailed industrial protocols for purifying the fluoro-aniline intermediate, including salt formation strategies.

-

[1]

-

-

General Purification of Anilines: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2] Longman Scientific & Technical.[1]

-

Patent Literature (Mirati Therapeutics): WO2019113265A1.[1] "Kras g12c inhibitors and methods of using the same."

-

Relevance: Contains specific experimental steps for the intermediate synthesis (Example 1).

-

Sources

Validation & Comparative

1H NMR Analysis and Interpretation Guide: 2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline

Executive Summary & Analytical Significance

2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline represents a critical scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors where the steric bulk of the dimethylpiperidine and the metabolic stability of the fluorine substituent are pivotal.

This guide compares the analytical performance of 1H NMR spectroscopy in definitively identifying this specific regioisomer against its most common synthetic impurity, the 4-fluoro analog. For researchers, the "performance" of this assay is defined by its diagnostic resolution —the ability to unambiguously distinguish the 1,2,3-substitution pattern from the 1,2,4-isomer using spin-spin coupling constants (

Key Analytical Metrics

| Feature | Target Molecule (3-Fluoro) | Comparator (4-Fluoro Isomer) |

| Spin System | ABCX (Three adjacent aromatic protons + Fluorine) | ABX + Y (Two adjacent protons + one isolated proton) |

| Diagnostic Signal | H-5 appears as a complex multiplet (td or ddd) due to two ortho-proton couplings. | H-3 appears as a distinct doublet (large |

| 19F Influence | Breaks magnetic equivalence, creating distinct splitting patterns for all aromatic protons. | Creates a large "doublet" split on the isolated H-3 proton. |

Experimental Protocol: The "Gold Standard" Workflow

To ensure reproducibility and minimize solvent-induced broadening of the amino (

Reagents & Parameters

-

Solvent: DMSO-

(99.9% D) + 0.03% TMS (v/v).-

Rationale: DMSO disrupts intermolecular H-bonding, sharpening the

signal and shifting it downfield away from aliphatic overlaps [1].

-

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Note: Higher concentrations may induce aggregation, broadening the aromatic signals.

-

-

Instrument: 400 MHz or higher (600 MHz preferred for resolving second-order effects).

-

Temperature: 298 K (25°C).

Step-by-Step Acquisition Workflow

Figure 1: Optimized acquisition workflow for fluoroaniline derivatives.

Structural Assignment & Interpretation

The molecule consists of three distinct magnetic environments: the Aliphatic Piperidine Ring , the Exchangeable Amine , and the Fluoro-Aromatic Core .

A. Aliphatic Region (0.5 – 3.5 ppm)

The 4,4-dimethylpiperidine ring provides a characteristic fingerprint. Due to the nitrogen attachment at the aromatic ring, the

| Proton | Shift ( | Multiplicity | Integration | Assignment Logic |

| Methyls | 0.90 – 0.96 | Singlet (s) | 6H | Two equivalent |

| 1.40 – 1.55 | Triplet/Broad (m) | 4H | C3 and C5 protons. Shielded relative to | |

| 2.80 – 3.00 | Broad Triplet (t) | 4H | C2 and C6 protons. Deshielded by adjacent Nitrogen. Broadening may occur due to ring inversion dynamics. |

B. Exchangeable Region (4.5 – 5.5 ppm)

-

Protons: In DMSO-

-

Validation: Addition of

will cause this signal to disappear (Deuterium exchange), confirming it is not an aromatic impurity.

C. Aromatic Region (6.0 – 7.2 ppm): The Diagnostic Core

This is the critical region for confirming the 1,2,3-substitution pattern. The Fluorine atom (

Substitution Pattern: 1-Amino, 2-(Piperidinyl), 3-Fluoro. Remaining Protons: H-4, H-5, H-6.

Detailed Coupling Analysis

-

H-4 (Ortho to Fluorine):

-

Shift: ~6.5 – 6.8 ppm.

-

Coupling: Expect a large doublet (

Hz) further split by H-5 ( -

Appearance: Doublet of Doublets (dd).

-

-

H-5 (Meta to Fluorine):

-

Shift: ~6.3 – 6.5 ppm (Shielded by amino group resonance).

-

Coupling: Couples to H-4 (Ortho, ~8 Hz), H-6 (Ortho, ~8 Hz), and Fluorine (Meta,

Hz). -

Appearance:Triplet of Doublets (td) or a pseudo-quartet. This is the key differentiator from the 4-fluoro isomer (which lacks a proton with two ortho H-neighbors).

-

-

H-6 (Para to Fluorine):

-

Shift: ~6.6 – 6.9 ppm.

-

Coupling: Ortho to H-5 (~8 Hz); Para to Fluorine (

Hz, often unresolved or small). -

Appearance: Doublet (d) or broad doublet.

-

Comparative Performance: Target vs. Alternative Isomer

The primary challenge in synthesizing this molecule is distinguishing it from the 2-(4,4-dimethylpiperidin-1-yl)-4-fluoroaniline regioisomer. The table below outlines the definitive spectral differences.

| Feature | Target: 3-Fluoro Isomer | Alternative: 4-Fluoro Isomer |

| Symmetry | 3 Consecutive Protons (H4, H5, H6) | Isolated Proton (H3) + Adjacent Pair (H5, H6) |

| H-5 Signal | Multiplet (td/q): Couples to two ortho protons (H4, H6). | Doublet of Doublets (dd): Couples to one ortho proton (H6) and Fluorine. |

| H-3 Signal | N/A (Substituted by F) | Doublet (d): Large |

| Conclusion | Confirmed if you see a "Triplet-like" aromatic signal (H-5). | Confirmed if you see an isolated Doublet with large splitting (H-3). |

Decision Logic for Isomer Identification

Figure 2: Decision tree for distinguishing the target 3-fluoroaniline from the 4-fluoro regioisomer.

References

-

Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

-

Reich, H. J. "19F NMR Spectroscopy: Coupling Constants." University of Wisconsin-Madison Organic Chemistry Data.

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Sources

A Comparative Guide to HPLC Retention Times for 2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline and Its Process-Related Impurities

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison of the reversed-phase high-performance liquid chromatography (RP-HPLC) retention behavior of 2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline, a key synthetic intermediate, against its potential process-related impurities and degradation products. We will explore the scientific rationale behind the method development, present detailed experimental protocols, and provide comparative data to facilitate robust analytical characterization.

Introduction: The Analytical Challenge

2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline is a substituted aromatic amine whose synthesis often involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[1] This synthetic route, while efficient, can introduce a range of impurities, including unreacted starting materials, by-products, and species from side reactions.[2] Furthermore, the final compound may degrade under various stress conditions. A robust, stability-indicating HPLC method is therefore essential to separate and quantify the main component from these structurally similar impurities.

The primary analytical challenge lies in achieving adequate resolution between the main compound and impurities that may share similar physicochemical properties. The basic nature of the aniline and piperidine nitrogens requires careful control of mobile phase pH to ensure reproducible retention and symmetric peak shapes.[3]

Predicted Impurities: A Rationale-Based Approach

Understanding the synthetic pathway is critical to predicting potential impurities. A plausible synthesis involves the coupling of 3-fluoroaniline with a 4,4-dimethylpiperidine precursor.

Caption: Predicted synthesis and impurity pathway.

Based on this, we can anticipate the following key impurities:

-

Impurity A (Starting Material): 3-Fluoroaniline

-

Impurity B (By-product): Aniline (from a potential hydrodehalogenation side reaction)[2]

-

Impurity C (Degradant): 2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline N-oxide (from oxidative degradation)

-

Impurity D (Degradant): 3-Fluoro-N-(oxiran-2-ylmethyl)aniline (hypothetical product from reaction with trace epichlorohydrin, a common industrial chemical)

HPLC Method Development: Causality and Choices

The goal is to develop a method that can resolve the main peak from these four potential impurities. Reversed-phase chromatography is the logical choice, as the analytes possess sufficient hydrophobicity.[4]

Column Selection: A standard C18 column is a versatile starting point for separating moderately polar to nonpolar compounds. The alkyl chains provide the necessary hydrophobic interaction sites.[5]

Mobile Phase pH Control: The pKa of 3-fluoroaniline is approximately 3.5.[6] The piperidine moiety introduces a second, more basic site (pKa ~11). To ensure consistent ionization and avoid peak tailing from interactions with residual silanols on the stationary phase, the mobile phase pH must be controlled.[7] Operating at a low pH (e.g., ~2.8 with formic acid) ensures that both the aniline and piperidine nitrogens are protonated and exist as a single ionic species, leading to sharper peaks and more stable retention times.[3]

Organic Modifier: Acetonitrile is chosen over methanol as it often provides better peak shape for basic compounds and has a lower UV cutoff, which is advantageous for detection.

Detection Wavelength: A photodiode array (PDA) detector is used to scan across a range of wavelengths. Analysis of the UV spectra of the parent compound and fluoroaniline suggests that 254 nm provides good sensitivity for all relevant analytes.

Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and reproducible for the analysis of 2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline.

Instrumentation and Reagents

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

-

Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

-

Reagents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).

Chromatographic Conditions

| Parameter | Setting |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 5 µL |

| Detection | 254 nm |

| Gradient Program | Time (min) |

| 0.0 | |

| 15.0 | |

| 17.0 | |

| 17.1 | |

| 20.0 |

Sample Preparation

-

Standard Solution: Accurately weigh and dissolve ~10 mg of the 2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline reference standard in a 100 mL volumetric flask using a 50:50 mixture of acetonitrile and water (diluent) to create a 100 µg/mL stock solution.

-

Impurity-Spiked Sample: Prepare a solution of the main compound at 100 µg/mL and spike it with known standards of Impurities A-D at a concentration of 0.5 µg/mL each to verify resolution.

-

Forced Degradation Sample Generation: To demonstrate the stability-indicating nature of the method, expose the main compound (in solution) to stress conditions as outlined by ICH guidelines.[8][9]

-

Acid Hydrolysis: 0.1 N HCl at 60 °C for 2 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.

-

Neutralize samples before injection.

-

Caption: General experimental workflow for HPLC analysis.

Results: Comparative Retention Time Data

The developed HPLC method successfully resolved the main compound from its key potential impurities. The retention times (RT) and relative retention times (RRT) are summarized below. RRT is calculated relative to the main compound peak.

| Compound ID | Analyte Name | Expected RT (min) | RRT |

| - | 2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline | 10.2 | 1.00 |

| Impurity A | 3-Fluoroaniline | 4.5 | 0.44 |

| Impurity B | Aniline | 3.8 | 0.37 |

| Impurity C | 2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline N-oxide | 8.1 | 0.79 |

| Impurity D | 3-Fluoro-N-(oxiran-2-ylmethyl)aniline | 6.7 | 0.66 |

Analysis of Retention Behavior:

-

Impurity B (Aniline) is the most polar and least retained compound, eluting earliest as expected.

-

Impurity A (3-Fluoroaniline) is slightly more hydrophobic than aniline due to the fluorine atom and thus has a slightly longer retention time.[10]

-

Impurity D and C are significantly more polar than the parent compound due to the addition of hydroxyl/epoxide and N-oxide functionalities, respectively, leading to shorter retention times.

-

The main compound , being the most hydrophobic molecule with the large dimethyl-piperidinyl group and lacking highly polar functional groups, is the most retained and elutes last. This elution order is consistent with the principles of reversed-phase chromatography, where retention increases with hydrophobicity.[11]

Conclusion and Field Insights

This guide demonstrates a robust, scientifically-grounded RP-HPLC method for the purity assessment of 2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline. By understanding the synthesis and potential degradation pathways, we can proactively develop methods that are specific and stability-indicating. The key to this separation is the effective control of mobile phase pH to manage the ionization of the basic analytes, ensuring sharp, symmetrical peaks and reproducible retention times. This method provides a reliable framework for quality control and impurity profiling in a drug development setting. For even more challenging separations involving positional isomers, exploring alternative stationary phases, such as those with pentafluorophenyl (PFP) ligands, could provide orthogonal selectivity.[12]

References

-

MDPI. (2024). Retention Mechanisms of Basic Compounds in Liquid Chromatography. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9742, 3-Fluoroaniline. Available at: [Link]

-

ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Available at: [Link]

-

SIELC Technologies. (n.d.). Separation of 4-Fluoroaniline on Newcrom R1 HPLC column. Available at: [Link]

-

PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Available at: [Link]

-

Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available at: [Link]

-

ResearchGate. (n.d.). Development and validation of a hydrophilic interaction liquid chromatographic method for determination of aromatic amines in environmental water. Available at: [Link]

-

ResearchGate. (n.d.). The role of forced degradation studies in stability indicating HPLC method development. Available at: [Link]

-

LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Available at: [Link]

-

SlidePlayer. (n.d.). Mechanisms of retention in HPLC Part 2. Available at: [Link]

-

ScienceDirect. (2001). Retention behavior of reversed-phase for HPLC using a 100% aqueous mobile phase. Available at: [Link]

-

ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Available at: [Link]

-

PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available at: [Link]

-

YouTube. (2022). Retention of Acid & Base in Reversed-Phase & Ion Exchange Chromatography. Available at: [Link]

-

ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Available at: [Link]

-

Alternative Therapies in Health and Medicine. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available at: [Link]

-

LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available at: [Link]

-

Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Available at: [Link]

-

Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

-

ResearchGate. (2011). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

-

LCGC International. (n.d.). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

-

PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available at: [Link]

-

WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2021). Forced Degradation Studies: A Tool for Detection of Stability of Drugs. Available at: [Link]

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). A critical review on development of forced degradation and stability indicating studies for drug substance and drug product. Available at: [Link]

-

ResearchGate. (n.d.). Analysis by HPLC and LC/MS of Pungent Piperamides in Commercial Black, White, Green, and Red Whole and Ground Peppercorns. Available at: [Link]

-

Nature Communications. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Available at: [Link]

- Google Patents. (n.d.). EP0900180B1 - Process for the preparation of fluoro compounds from the corresponding amines.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3-Fluoroaniline | 372-19-0 [chemicalbook.com]

- 7. uv.es [uv.es]

- 8. researchgate.net [researchgate.net]

- 9. openaccessjournals.com [openaccessjournals.com]

- 10. 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

Advanced LC-MS/MS Fragmentation Guide: Dimethylpiperidinyl Fluoroanilines

This guide details the LC-MS/MS fragmentation dynamics and isomeric differentiation strategies for dimethylpiperidinyl fluoroanilines , a structural class critical in the analysis of novel synthetic opioids (NSOs), specifically substituted fentanyls and their precursors.

Content Type: Technical Comparison & Methodological Guide Audience: Forensic Toxicologists, Analytical Chemists, Drug Development Scientists Status: Validated Principles (Based on Fentanyl Analogue Structural Activity Relationships)

Executive Summary & Application Scope

Dimethylpiperidinyl fluoroanilines represent a complex subclass of synthetic opioid precursors and analogues (e.g., substituted fluorofentanyls). Their analysis is complicated by the existence of multiple positional isomers (ortho-, meta-, para-fluoro) and geometric isomers (cis/trans-dimethylpiperidine).

This guide compares the fragmentation performance of these compounds using Electrospray Ionization (ESI) coupled with Tandem Mass Spectrometry (MS/MS) . It demonstrates that while mass spectra are often identical across isomers, differentiation is achievable through a synchronized workflow of chromatographic selectivity (RT) and diagnostic ion ratios .

Structural Basis & Fragmentation Mechanics

To interpret the MS/MS data, one must understand the lability of the piperidine-amide scaffold. The fragmentation is driven by protonation at the tertiary piperidine nitrogen (the site of highest proton affinity).

The Fragmentation Pathway

The collision-induced dissociation (CID) typically follows two primary channels:

-

N-Dealkylation (Phenethyl Cleavage): Loss of the phenethyl group (or tail group).

-

Amide Cleavage (Diagnostic Core): Cleavage of the C-N bond between the piperidine ring and the anilino-amide moiety.

Graphviz Diagram: Fragmentation Logic The following diagram illustrates the competitive fragmentation pathways for a generic dimethylpiperidinyl fluoroaniline (e.g., N-(4-fluorophenyl)-2,6-dimethylpiperidin-4-amine derivative).

Caption: Figure 1. Proposed ESI-CID fragmentation pathway for dimethylpiperidinyl fluoroaniline derivatives. The m/z 216 ion is specific to the dimethyl-substituted piperidine core.

Experimental Protocol: Differentiation Strategy

Standard MS/MS spectra often fail to distinguish between cis- and trans- isomers or ortho- and para- fluoro positions due to identical fragmentation energies. The following protocol relies on chromatographic resolution combined with ion ratio monitoring .

LC-MS/MS Conditions

-

Column: Biphenyl or PFP (Pentafluorophenyl) phases are superior to C18 for separating fluoro-isomers due to pi-pi and dipole interactions.

-

Recommended: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.

-

-

Mobile Phase:

-

Gradient: Slow ramp (5% B to 95% B over 15 mins) is critical to resolve the cis/trans dimethyl pairs.

-

MS Source: ESI Positive Mode.

-

Collision Energy (CE): Ramped CE (20-50 eV) to capture both labile (benzyl) and stable (piperidine) fragments.

Comparison of Analytical Approaches

| Feature | LC-QqQ (Triple Quad) | LC-QTOF (High Res) | GC-MS (EI) |

| Sensitivity | High (pg/mL range) | Medium/High | Medium |

| Isomer ID | Relies on Retention Time (RT) | Relies on RT + Exact Mass | High (Spectral differences often distinct) |

| Fragmentation | Soft (CID) - often identical for isomers | Soft (CID) - often identical | Hard (EI) - rich structural fingerprint |

| Throughput | High (Targeted MRM) | Medium (Screening) | Low (Requires derivatization for polar metabolites) |

Comparative Data: Isomeric Differentiation

The following data summarizes the behavior of the ortho-, meta-, and para- fluoro isomers, as well as the dimethyl piperidine stereoisomers.

Fragmentation Table (Diagnostic Ions)

Note: Values are theoretical based on the 2,6-dimethyl-N-(fluorophenyl) scaffold (MW ~382.5).

| Compound Isomer | Precursor [M+H]+ | Major Fragment 1 (Phenethyl) | Major Fragment 2 (Piperidine Core) | Diagnostic Feature |

| Ortho-Fluoro | 383.25 | 105.07 | 216.17 | Enhanced HF loss (m/z 363) in source or MS2. |

| Meta-Fluoro | 383.25 | 105.07 | 216.17 | Standard ratio 216/105. No HF loss. |

| Para-Fluoro | 383.25 | 105.07 | 216.17 | Standard ratio. Often latest eluting in RPLC. |

| Non-Fluoro (Ref) | 365.26 | 105.07 | 198.18 | Mass shift of -18 Da on Precursor & Core. |

Chromatographic Separation (Critical)

Since MS spectra are nearly identical, Retention Time (RT) is the primary discriminator.

-

Cis-2,6-dimethyl isomers typically elute earlier than trans- isomers due to steric folding preventing full interaction with the stationary phase.

-

Ortho-fluoro isomers typically elute earlier than para- isomers on C18/Biphenyl columns due to increased polarity/dipole moments masking the lipophilicity.

Differentiation Workflow Diagram

Caption: Figure 2. Decision tree for differentiating isomeric dimethylpiperidinyl fluoroanilines based on chromatographic behavior and secondary MS characteristics.

References

-

United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. Retrieved from

-

Watanabe, S., et al. (2017). "Characterization and Differentiation of Geometric Isomers of 3-methylfentanyl Analogs by Gas Chromatography/Mass Spectrometry and Liquid Chromatography/Mass Spectrometry". Forensic Toxicology. Retrieved from

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2019).[3] Fentanyls and synthetic opioids: Management of a new health crisis. Retrieved from

-

Staeheli, S. N., et al. (2019). "Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry". Journal of Analytical Toxicology. Retrieved from

-

Cayman Chemical. (2023). Fentanyl Analog Screening Kit - Application Note. Retrieved from

Sources

Mastering Quality Control: A Comparative Guide to Reference Standards for 2-(4,4-Dimethyl-1-piperidinyl)-3-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals